Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Esterification: The carboxylate group is introduced via esterification, typically using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Indole derivatives: Indole compounds also possess a fused ring system and exhibit diverse biological activities, making them comparable to pyrrolopyridine derivatives.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring structure and are widely studied for their medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds .
Properties
IUPAC Name |
ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPAJUGIDLSFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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